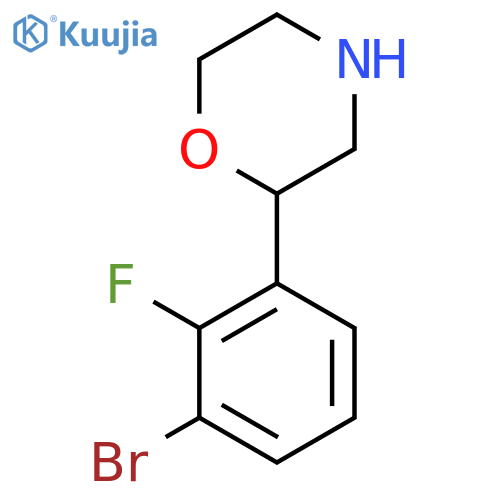Cas no 1506808-16-7 (2-(3-bromo-2-fluorophenyl)morpholine)
2-(3-ブロモ-2-フルオロフェニル)モルホリンは、有機合成中間体として重要な化合物です。その分子構造は、ブロモ基とフルオロ基がオルト位に配置した芳香環とモルホリン環から構成され、高い反応性と選択性を有しています。特に、パラジウム触媒を用いたカップリング反応や求核置換反応において優れた基質として機能します。ブロモ基は交差カップリング反応の活性点として、またフルオロ基は電子効果や立体障害の調整に寄与します。モルホリン環の存在により、水溶性や分子の剛性が向上しており、医薬品や機能性材料の合成において有用な骨格を提供します。

1506808-16-7 structure
商品名:2-(3-bromo-2-fluorophenyl)morpholine
2-(3-bromo-2-fluorophenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-2-fluorophenyl)morpholine
- EN300-1897992
- 1506808-16-7
-
- インチ: 1S/C10H11BrFNO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2
- InChIKey: PTLXWONPYYAYKX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)C1CNCCO1
計算された属性
- せいみつぶんしりょう: 259.00080g/mol
- どういたいしつりょう: 259.00080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 21.3Ų
2-(3-bromo-2-fluorophenyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897992-2.5g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-0.05g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-0.1g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-1.0g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1897992-10g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-0.5g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-10.0g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1897992-0.25g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1897992-5.0g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1897992-1g |
2-(3-bromo-2-fluorophenyl)morpholine |
1506808-16-7 | 1g |
$986.0 | 2023-09-18 |
2-(3-bromo-2-fluorophenyl)morpholine 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
1506808-16-7 (2-(3-bromo-2-fluorophenyl)morpholine) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
